Product packaging for 9,9-Dimethyl-9-silabicyclo[6.1.0]nonane(Cat. No.:CAS No. 61753-19-3)

9,9-Dimethyl-9-silabicyclo[6.1.0]nonane

Cat. No.: B14572971
CAS No.: 61753-19-3
M. Wt: 168.35 g/mol
InChI Key: YCJBKVKERYYZPP-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9-silabicyclo[6.1.0]nonane is a specialized organosilicon compound featuring a bicyclo[6.1.0]nonane scaffold. This structure consists of two fused rings, a cyclooctane and a cyclopropane, with a dimethylsilicon group bridging the shared bridgehead positions . The incorporation of silicon into this strained bicyclic framework makes it a reagent of interest in advanced organic and organometallic synthesis. Researchers value this compound for its potential application in the synthesis of novel silacyclic structures and as a building block for materials science. The strained nature of the bicyclic system may allow for ring-opening reactions, enabling its use as a versatile synthon. This product, this compound, is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20Si B14572971 9,9-Dimethyl-9-silabicyclo[6.1.0]nonane CAS No. 61753-19-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61753-19-3

Molecular Formula

C10H20Si

Molecular Weight

168.35 g/mol

IUPAC Name

9,9-dimethyl-9-silabicyclo[6.1.0]nonane

InChI

InChI=1S/C10H20Si/c1-11(2)9-7-5-3-4-6-8-10(9)11/h9-10H,3-8H2,1-2H3

InChI Key

YCJBKVKERYYZPP-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2C1CCCCCC2)C

Origin of Product

United States

Reactivity and Reaction Mechanisms of 9,9 Dimethyl 9 Silabicyclo 6.1.0 Nonane

Unraveling the Role of Strain-Release Lewis Acidity in Reactivity

The reactivity of the 9,9-Dimethyl-9-silabicyclo[6.1.0]nonane is fundamentally governed by the significant ring strain inherent in its three-membered silacyclopropane (B577268) ring. This structural strain arises from the deformation of bond angles and lengths compared to ideal values. Specifically, the endocyclic C-Si-C bond angles in silacyclopropanes (also known as siliranes) are considerably smaller than the ideal tetrahedral angle, and the C-Si bonds are elongated. illinois.edu This high degree of strain, estimated to be a key driver of its chemical behavior, manifests as an enhanced Lewis acidity at the silicon atom. researchgate.net

This phenomenon, termed "strain-release Lewis acidity," describes how the strained bicyclic framework increases the silicon center's propensity to accept electron density from a Lewis base. researchgate.net Coordination of a nucleophile or Lewis base to the silicon atom initiates a reaction that leads to the cleavage of the strained three-membered ring. The release of this inherent ring strain provides a strong thermodynamic driving force for such reactions, allowing them to proceed under mild conditions. acs.orgnih.govacs.org Consequently, the silicon atom in this compound acts as an electrophilic center, readily participating in reactions that alleviate this structural tension.

Ring-Opening Reactions of the Silacyclopropane Moiety

The strain energy within the silacyclopropane unit of this compound is harnessed to facilitate powerful chemical transformations, primarily through ring-opening reactions. acs.org These reactions serve as versatile methods for constructing more complex molecular architectures.

A significant application of the reactivity of the silacyclopropane moiety is in carbon-carbon bond formation. acs.org The strained C-Si bonds can be cleaved by the insertion of various unsaturated functional groups. Notably, carbonyl compounds such as aldehydes, ketones, and esters can insert into a C-Si bond of the silacyclopropane ring to yield five-membered oxasilacyclopentanes. illinois.eduprinceton.edu This transformation is driven by the release of ring strain and typically proceeds under mild conditions. acs.org

For this compound, this reaction would involve the insertion of a carbonyl group into one of the C-Si bonds of the three-membered ring, leading to the formation of a new, fused heterocyclic system. The products of these carbonyl insertion reactions, oxasilacyclopentanes, are valuable synthetic intermediates that can be further transformed, for instance, into 1,3-diols through oxidation of the C-Si bond. illinois.eduacs.org

Ring-opening reactions of silacyclopropanes are characterized by a high degree of stereochemical control. acs.orgnih.govacs.org These transformations are often stereospecific, meaning the stereochemistry of the starting silacyclopropane is directly translated into the stereochemistry of the product. For example, the insertion of a carbonyl compound into a chiral silacyclopropane occurs with retention of configuration at the carbon atoms of the original ring. acs.org

Furthermore, these reactions can be highly stereoselective and regioselective. acs.org When new stereogenic centers are formed during the reaction, a high preference for one diastereomer is often observed. illinois.edu Regioselectivity becomes crucial when the two carbon atoms of the silacyclopropane ring are not equivalent, as is the case in substituted silacyclopropanes. In such instances, the incoming group may preferentially insert into the more or less sterically hindered C-Si bond. For unsymmetrically substituted siliranes, the insertion of aldehydes often shows a regiochemical preference for the more substituted carbon-silicon bond. illinois.edu

The regiochemical outcome of ring-opening reactions can be effectively controlled by the choice of catalyst. acs.org Different metal catalysts can steer the insertion of a carbonyl group to opposite sides of the silacyclopropane ring, providing access to different constitutional isomers from the same starting material. illinois.eduacs.org

Copper and zinc salts are commonly employed catalysts that exhibit complementary regioselectivity. acs.org Copper(I) halides, for instance, typically catalyze the insertion of carbonyl groups into the more substituted C-Si bond of an unsymmetrically substituted silacyclopropane. illinois.eduprinceton.edu In contrast, zinc(II) halides can promote insertion into the less substituted C-Si bond. princeton.edu This catalytic control is a powerful tool in synthesis, allowing for the selective formation of a desired regioisomer. acs.org The choice of catalyst can thus tune the reaction to favor the formation of either the 1,2-disubstituted or the 1,3-disubstituted oxasilacyclopentane product. illinois.eduacs.org

Table 1: Catalyst Influence on Regioselectivity of Carbonyl Insertion
Catalyst TypeTypical CatalystPreferred Site of InsertionResulting Regioisomer
Copper SaltCuI, CuBrMore substituted C-Si bond1,2-disubstituted oxasilacyclopentane
Zinc SaltZnBr₂, ZnCl₂Less substituted C-Si bond1,3-disubstituted oxasilacyclopentane

C-Si Bond Activation in Transition Metal Catalysis

The cleavage of C-Si bonds by transition metals is a growing area of interest, providing unique pathways for the functionalization of organosilicon compounds. d-nb.info The high ring strain in this compound makes its C-Si bonds particularly susceptible to activation by transition metal complexes. d-nb.info

Palladium(0) complexes are known to catalyze a variety of transformations involving silacyclopropanes. acs.org A key elementary step in these catalytic cycles is the oxidative addition of the Pd(0) center into one of the strained C-Si bonds of the silacyclopropane ring. d-nb.info This process involves the cleavage of the C-Si bond and the formation of two new bonds, C-Pd and Si-Pd, resulting in a four-membered palladacyclobutane intermediate.

This oxidative addition is facilitated by the release of ring strain. The resulting metallacycle is a versatile intermediate that can undergo further reactions, such as insertion of other molecules (e.g., alkynes) or reductive elimination, to form new carbon-carbon or carbon-silicon bonds. acs.orgcmu.edu For example, the reaction of silacyclopropanes with alkynes in the presence of a palladium catalyst can lead to silylene-transfer processes or the formation of silacyclopentene derivatives. acs.org This pathway represents a distinct mode of reactivity for this compound, leveraging transition metal catalysis to achieve transformations not accessible through simple thermal or Lewis acid-catalyzed ring-opening reactions.

Table 2: Mechanistic Steps in Pd(0)-Catalyzed C-Si Bond Activation
StepDescriptionIntermediate/Product
1. CoordinationThe Pd(0) complex coordinates to the silacyclopropane ring.Pd(0)-silacyclopropane complex
2. Oxidative AdditionThe Pd(0) center inserts into a strained C-Si bond, forming a Pd(II) species.Palladacyclobutane intermediate
3. Further ReactionThe metallacycle reacts with another substrate (e.g., alkyne insertion).Expanded palladacycle
4. Reductive EliminationNew C-C or C-Si bonds are formed, regenerating the Pd(0) catalyst.Final organic product + Pd(0)

Insertion Reactions with Unsaturated Hydrocarbons, particularly Alkynes and Carbonyl Compounds

The high degree of ring strain in the silacyclopropane moiety of this compound makes it susceptible to cleavage and subsequent insertion into various unsaturated systems. While direct insertion reactions of the intact molecule are plausible, much of its reactivity with unsaturated hydrocarbons like alkynes and carbonyl compounds is understood to proceed through the intermediacy of dimethylsilylene (:SiMe₂). However, related silacyclopropanes are known to undergo direct reactions with carbonyl compounds, suggesting a potential pathway for the title compound as well. scispace.com

The reaction with carbonyl compounds such as aldehydes and ketones can be catalyzed by various metal salts. scispace.com For instance, the reaction of silacyclopropanes with aldehydes and ketones, catalyzed by zinc or copper salts, leads to the formation of oxasilacyclopentanes. princeton.edu This transformation is stereospecific and can be tuned for regioselectivity by selecting the appropriate catalyst. scispace.com The mechanism is believed to involve the coordination of the carbonyl oxygen to the catalyst, activating the carbonyl group for nucleophilic attack by the silacyclopropane ring. This process results in the cleavage of a carbon-silicon bond and the formation of a new carbon-carbon and silicon-oxygen bond.

Below is a representative table of catalyst influence on the regioselectivity of silacyclopropane reactions with carbonyls, which can be extrapolated to the expected behavior of this compound.

CatalystCarbonyl SubstrateMajor Product RegioisomerDescription of Mechanism
Zinc Halides (e.g., ZnBr₂)Alkyl Aldehydes1-oxa-2-silacyclopentaneBelieved to proceed through coordination and activation of the carbonyl group. princeton.edu
Copper Salts (e.g., CuI)α,β-Unsaturated Aldehydes1-oxa-2-silacyclopentaneProposed to involve a transmetalation step to form an alkylcopper intermediate. scispace.com
Palladium ComplexesVariousCan lead to different productsCatalyzes different C-C bond-forming reactions beyond simple insertion. scispace.com

The reaction with alkynes is another key transformation. Strained cyclic disilanes are known to react with activated alkynes in the presence of palladium catalysts to yield disilacycloheptenes. nih.gov By analogy, the strained Si-C bonds in this compound could be activated to react with alkynes, potentially leading to ring-expanded products like silacyclohexenes. This often occurs via the extrusion of dimethylsilylene, which is then trapped by the alkyne.

Silylene Generation from Silabicyclo[6.1.0]nonanes and Subsequent Transformations

One of the most significant aspects of the chemistry of highly strained silacycles like this compound is their function as precursors to silylenes—divalent silicon species analogous to carbenes. The release of ring strain provides a strong thermodynamic driving force for the extrusion of the dialkylsilylene fragment. osaka-u.ac.jp

Photolytic and Thermolytic Pathways for Silylene Extrusion

Both heat (thermolysis) and light (photolysis) can be employed to induce the fragmentation of the silacyclopropane ring in this compound, leading to the formation of cyclooctene (B146475) and dimethylsilylene (:SiMe₂). mdpi.comresearchgate.net

Thermolysis: The thermal decomposition of related silacyclopropanes and silacyclobutanes is a well-established method for generating silylenes. osaka-u.ac.jpacs.org The process involves the cleavage of the two silicon-carbon bonds, releasing a stable olefin and the highly reactive silylene intermediate. The temperature required for this extrusion depends on the stability of the ring system.

Photolysis: Photochemical extrusion offers a milder alternative to thermolysis. The photochemistry of organosilicon compounds is a rich field, and many cyclic and polysilane systems are known to release silylenes upon UV irradiation. scilit.com Dimethylsilylene has been successfully generated via photolysis from precursors like dodecamethylcyclohexasilane (B1580885). rsc.org This method allows for the generation of the silylene intermediate at low temperatures, which can be crucial for studying its properties and controlling its subsequent reactions.

Characterization and Reactivity of Dialkylsilylene Intermediates in Solution

Once generated, the dimethylsilylene intermediate is highly reactive and will readily engage with a wide variety of trapping agents. In the absence of a trapping agent, it may dimerize or polymerize. The characterization of such transient species is challenging but can be achieved through a combination of spectroscopic techniques and chemical trapping experiments.

Characterization: The direct observation of dimethylsilylene in solution has been accomplished using laser flash photolysis techniques. acs.orgacs.org This method allows for the generation of the transient species and its characterization by time-resolved UV-Vis spectroscopy, where it exhibits a characteristic absorption maximum around 450-470 nm. acs.org The interaction of the silylene with various solvents and complexing agents can also be studied, revealing the formation of transient complexes that exhibit different spectroscopic properties and reduced reactivity compared to the "free" silylene. acs.org

Reactivity: The reactivity of dimethylsilylene is dominated by insertion and addition reactions. It readily inserts into Si-H, O-H, and N-H bonds with very low activation energies. rsc.orgresearchgate.net Its reaction with unsaturated systems is also a key feature. For example, it undergoes [1+2] cycloaddition with alkynes to form silacyclopropenes and with alkenes to form silacyclopropanes. Reaction with dienes can yield silacyclopentenes. Its reaction with carbonyl compounds can proceed through various pathways, including the formation of silaoxiranes or silyl (B83357) ylides. researchgate.net

The table below summarizes typical reactions of dimethylsilylene, the intermediate generated from this compound.

Reactant TypeReactionProduct Type
Alcohols (R-OH)Insertion into O-H bondAlkoxysilanes
Hydrosilanes (R₃Si-H)Insertion into Si-H bondDisilanes
Alkenes[1+2] CycloadditionSilacyclopropanes
Alkynes[1+2] CycloadditionSilacyclopropenes
Dienes[1+4] CycloadditionSilacyclopentenes
KetonesAddition to C=O bondSilaoxiranes, Silyl Ylides

Comparative Reactivity Studies with Related Strained Silacycles

The reactivity of this compound is best understood by comparing it with other strained silacycles. The driving force for many of its reactions is the release of ring strain energy. osaka-u.ac.jpescholarship.org

The silacyclopropane ring is significantly more strained than silacyclobutane. The strain energy of a simple cyclopropane (B1198618) ring is approximately 27.5 kcal/mol, and the value for silacyclopropane is comparable, arising from severe bond angle distortion. masterorganicchemistry.comresearchgate.net In contrast, cyclobutane (B1203170) has a lower strain energy of about 26.3 kcal/mol, and this trend holds for their silicon analogues. masterorganicchemistry.com

Silacyclopropanes (Siliranes): As seen in the bicyclic system of the title compound, these three-membered rings are highly reactive. They are prone to ring-opening reactions, insertions into polar bonds, and serve as excellent silylene precursors. Their high strain energy makes these processes thermodynamically favorable. scispace.com

Silacyclobutanes: These four-membered rings are more thermally stable than silacyclopropanes but still possess sufficient strain energy (around 26 kcal/mol) to be synthetically useful. osaka-u.ac.jp They undergo ring-opening polymerization and palladium-catalyzed ring-expansion reactions with alkynes to form larger silacycles like silacyclohexenes. nih.govosaka-u.ac.jp The higher activation energy required for their reactions compared to silacyclopropanes reflects their lower ring strain.

Silacyclopropenes (Silirenes): These are the unsaturated analogues of silacyclopropanes and are even more strained and reactive. They are typically generated as transient intermediates from the reaction of silylenes with alkynes. Their chemistry is dominated by reactions that lead to aromatization or relief of their extreme ring strain.

The following table provides a comparative overview of the estimated strain energies and characteristic reactions of these small silacycles.

SilacycleEstimated Ring Strain (kcal/mol)Characteristic ReactionsRelative Reactivity
Silacyclopropane~28-30Silylene extrusion, Ring-opening, Insertion reactions scispace.comresearchgate.netVery High
Silacyclobutane~26Ring-opening polymerization, Ring expansion osaka-u.ac.jpmasterorganicchemistry.comHigh
Silacyclopropene>50Dimerization, Isomerization, Trapping reactionsExtremely High

Structural Analysis and Theoretical Investigations of 9,9 Dimethyl 9 Silabicyclo 6.1.0 Nonane

Conformational Analysis of the Bicyclo[6.1.0]nonane Skeleton with Silicon Substitution

A complete conformational analysis would require computational studies to determine the preferred geometries of the bicyclo[6.1.0]nonane ring system following the substitution of a carbon atom with a dimethylsilyl group. This would involve identifying various possible conformers, such as boat and chair forms of the eight-membered ring, and calculating their relative energies. The presence of the bulky dimethylsilyl group at the bridgehead position would be expected to significantly influence the conformational landscape compared to its carbon analogue, bicyclo[6.1.0]nonane.

Quantum Chemical Studies on Ring Strain and Electronic Structure

Quantum chemical calculations are essential for understanding the inherent stability and electronic properties of a molecule.

Energy Profiles and Stability Considerations in Silabicyclic Systems

To assess the stability of 9,9-Dimethyl-9-silabicyclo[6.1.0]nonane, it would be necessary to compute its energy profile. This would involve mapping the potential energy surface to identify transition states and local minima, providing insights into its kinetic and thermodynamic stability. Such studies are crucial for understanding the behavior of strained silabicyclic systems.

Computational Modeling of Reaction Pathways and Mechanistic Insights

Computational modeling provides a powerful tool for predicting and understanding the chemical behavior of a compound.

DFT Calculations for Elucidating Transition States and Intermediates

Density Functional Theory (DFT) calculations would be instrumental in mapping out potential reaction pathways for this compound. By locating and characterizing the transition states and intermediates for various hypothetical reactions, a deeper understanding of the reaction mechanisms could be achieved. rsc.org

Prediction of Reactivity and Selectivity in Novel Transformations

Based on the insights gained from DFT calculations, it would be possible to predict the reactivity and selectivity of this compound in novel chemical transformations. This predictive capability is a cornerstone of modern computational chemistry and is vital for the design of new synthetic methodologies.

Spectroscopic Signatures and Their Theoretical Correlates

A thorough review of available scientific literature and chemical databases reveals a significant gap in the experimental and theoretical spectroscopic data for the specific compound This compound . Despite extensive searches for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, as well as computational studies that would provide theoretical correlates for these spectroscopic signatures, no specific information for this molecule could be located.

Scientific inquiry into the spectroscopic properties of bicyclic organosilicon compounds is an active area of research. For instance, studies on related structures, such as 9,9-dimethyl-9-silabicyclo[4.2.1]nona-2,4,7-triene, have been published, offering insights into the chemistry of similar systems. Likewise, spectroscopic data for the parent carbocyclic structure, bicyclo[6.1.0]nonane, and its various derivatives are available and contribute to the broader understanding of such fused-ring systems.

However, the unique combination of the bicyclo[6.1.0]nonane framework with a dimethylsilacyclopropane unit in This compound presents a distinct chemical entity for which spectroscopic characterization has not been reported in the accessible literature. Theoretical investigations, which could predict ¹H, ¹³C, and ²⁹Si NMR chemical shifts, vibrational frequencies for IR spectroscopy, and mass fragmentation patterns, also appear to be absent.

The lack of data prevents a detailed discussion and the creation of data tables for the spectroscopic signatures of This compound . Further research, including the synthesis and subsequent spectroscopic analysis of this compound, as well as computational modeling, would be required to elucidate its structural and electronic properties as revealed through its spectroscopic characteristics.

Advanced Applications and Future Research Directions

Utilization in Stereoselective Organic Synthesis as Versatile Intermediates for Complex Molecule Construction

While no specific examples of 9,9-Dimethyl-9-silabicyclo[6.1.0]nonane in stereoselective synthesis have been documented, strained silacycles, in general, are recognized for their potential as intermediates in the construction of complex organic molecules. nih.gov The release of ring strain can be a powerful driving force for reactions, and the silicon atom can influence the stereochemical outcome of these transformations. Future research could explore the use of this specific silabicycle in reactions such as controlled ring-opening, cycloadditions, or as a precursor to stereodefined organosilicon compounds.

Investigation of Strain-Induced Electronic Effects in Molecular Conductance and Related Phenomena

The influence of ring strain on the electronic properties of molecules is a subject of significant interest. In silacycles, the distortion of bond angles and lengths from their ideal values can alter the hybridization of the silicon atom and affect the energy levels of its molecular orbitals. These strain-induced electronic effects could potentially be investigated in the context of molecular conductance. However, there is currently no available research that specifically examines the molecular conductance of this compound.

Development of Catalytic Systems leveraging the Unique Reactivity of Strained Silacycles

The reactivity of strained Si-C bonds in silacycles can be exploited in the development of novel catalytic systems. osaka-u.ac.jp Transition metal-catalyzed reactions involving the cleavage and functionalization of these bonds are a known synthetic strategy. nih.gov Although no catalytic systems specifically leveraging this compound have been reported, its strained three-membered silacyclopropane (B577268) ring fused to a larger carbocycle suggests that it could be a candidate for such investigations.

Exploration of Novel Bond Activations and Rearrangements Facilitated by the Silabicyclo[6.1.0]nonane Core

The unique structural motif of the 9-silabicyclo[6.1.0]nonane core, featuring a strained silacyclopropane ring, suggests a rich potential for novel bond activations and rearrangements. The inherent strain in the Si-C bonds of the three-membered ring makes them susceptible to cleavage under thermal, photochemical, or catalytic conditions. Research in this area would likely focus on understanding the regioselectivity and stereoselectivity of these bond activation processes and characterizing the resulting products. However, specific studies on the bond activations and rearrangements of the 9,9-dimethyl derivative are not present in the current body of scientific literature.

Future Research Avenues for Expanding the Scope of this compound Chemistry

The chemistry of this compound remains a largely unexplored field. Future research could be directed towards several key areas:

Synthesis and Characterization: Development of efficient and stereoselective synthetic routes to this compound and its derivatives, followed by comprehensive spectroscopic and structural characterization.

Reactivity Studies: Systematic investigation of its reactivity with a wide range of reagents, including electrophiles, nucleophiles, and transition metal complexes, to map out its chemical behavior.

Computational Modeling: Theoretical studies to understand the electronic structure, strain energy, and reaction mechanisms of this compound, which could guide experimental work.

Applications in Materials Science: Exploration of its potential as a monomer or precursor for silicon-containing polymers with novel optical or electronic properties.

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